4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
4-ethylthiadiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2OS/c1-2-4-5(3-8)9-7-6-4/h3H,2H2,1H3 |
InChI Key |
TXEGRXZLNVTBNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 1,2,3 Thiadiazole 5 Carbaldehyde
Established Synthetic Routes for 1,2,3-Thiadiazole-5-carbaldehydes
The formation of the 1,2,3-thiadiazole (B1210528) ring is a well-documented area of heterocyclic chemistry. Several named reactions and strategic approaches have been developed, with the Hurd-Mori synthesis being one of the most prominent. isres.orgacs.org These routes typically build the thiadiazole core from acyclic precursors.
The Hurd-Mori synthesis is a classical and widely utilized method for generating 1,2,3-thiadiazoles from hydrazone derivatives. wikipedia.org This reaction provides a direct pathway to the thiadiazole ring system and has been adapted for a variety of substituted analogues. researchgate.netresearchgate.net
The cornerstone of the Hurd-Mori synthesis is the reaction of an α-methylene ketone's acylhydrazone derivative with thionyl chloride (SOCl₂). acs.orgwikipedia.org The reaction proceeds via the conversion of a ketone into its corresponding hydrazone, such as a semicarbazone or N-tosylhydrazone, which possesses an active methylene (B1212753) group adjacent to the C=N bond. researchgate.netmdpi.com This intermediate then undergoes cyclization upon treatment with thionyl chloride. arkat-usa.orgresearchgate.net
For the specific synthesis of a 4-ethyl substituted thiadiazole, the process would begin with a ketone containing an ethyl group adjacent to a methyl or methylene ketone, such as 2-butanone. The ketone is first condensed with a hydrazine (B178648) derivative (e.g., semicarbazide (B1199961) or p-toluenesulfonyl hydrazide) to form the corresponding hydrazone. This hydrazone intermediate is then treated with thionyl chloride, which acts as both a dehydrating and sulfur-donating agent, to effect the cyclization and form the 4-ethyl-1,2,3-thiadiazole ring. researchgate.netmdpi.com
Table 1: Examples of Hurd-Mori Cyclization Precursors and Conditions
| Starting Ketone | Hydrazone Type | Reagent | Product Type | Reference |
|---|---|---|---|---|
| Various Pyrazolyl-phenylethanones | Semicarbazone | Thionyl Chloride | Pyrazolyl-1,2,3-thiadiazoles | mdpi.com |
| 2-Oxoallobetulin | Semicarbazone | Thionyl Chloride | Triterpene-fused 1,2,3-thiadiazole | mdpi.com |
| Acetophenone Derivatives | N-tosylhydrazone | Thionyl Chloride | 4-Aryl-1,2,3-thiadiazoles | researchgate.net |
The efficiency and outcome of the Hurd-Mori reaction are significantly influenced by the electronic properties of the precursor molecules. nih.gov Research into the reaction mechanism has shown that the nature of the substituent groups can play a critical role in the success of the cyclization. For instance, studies on the synthesis of pyrrolo[2,3-d] wikipedia.orgresearchgate.netmdpi.comthiadiazole-6-carboxylates revealed that electron-withdrawing protecting groups on the pyrrolidine (B122466) nitrogen led to superior yields of the desired thiadiazole. nih.gov In contrast, precursors with electron-donating alkyl groups resulted in poor conversion rates. nih.gov
The proposed mechanism suggests that thionyl chloride reacts with the hydrazone to form an intermediate that undergoes an intramolecular electrophilic attack on the α-carbon, followed by elimination steps to yield the aromatic 1,2,3-thiadiazole ring. researchgate.net The regioselectivity of the cyclization, which determines the substitution pattern on the final product, has also been a subject of investigation, with studies aiming to establish trends that can predict the direction of ring closure. researchgate.net
Beyond the Hurd-Mori reaction, other synthetic strategies have been developed for the construction of the 1,2,3-thiadiazole ring, offering alternative pathways that may be advantageous for specific substrates.
The 1,3-dipolar cycloaddition of diazoalkanes is a powerful tool in heterocyclic synthesis. wikipedia.org In the context of 1,2,3-thiadiazole formation, this approach can involve the reaction of a diazo compound with a suitable dipolarophile containing a carbon-sulfur double bond. A notable method involves the reaction of 2-cyanothioacetamides with sulfonyl azides under diazo group transfer conditions. nih.gov This transition-metal-free synthesis can be controlled by the solvent and base system to selectively produce 4,5-functionalized 1,2,3-thiadiazoles. nih.gov
A highly practical and common strategy for obtaining 1,2,3-thiadiazole-5-carbaldehydes involves the chemical modification of a pre-formed thiadiazole ring bearing a different functional group at the 5-position. mdpi.com This approach circumvents potential issues with the stability of the aldehyde group under the conditions of ring formation.
A prevalent method begins with the synthesis of a 1,2,3-thiadiazole-5-carboxylate ester, such as ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate. This ester can be prepared via a Hurd-Mori type reaction using an appropriate β-keto ester as the starting material. The stable ester is then subjected to a two-step transformation:
Reduction to Alcohol: The carboxylate group is selectively reduced to a primary alcohol. This is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.com The product of this step would be (4-ethyl-1,2,3-thiadiazol-5-yl)methanol.
Oxidation to Aldehyde: The resulting primary alcohol is then carefully oxidized to the corresponding carbaldehyde. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are often employed for this transformation to prevent over-oxidation to the carboxylic acid. mdpi.comgoogle.com
This sequence provides a reliable route to the target compound, 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde.
Table 2: Representative Functional Group Transformation for Aldehyde Synthesis
| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product | Reference |
|---|---|---|---|---|---|
| 1,2,3-Thiadiazole-5-carboxylate | Sodium Borohydride | 1,2,3-Thiadiazole-5-methanol | Pyridinium Chlorochromate (PCC) | 1,2,3-Thiadiazole-5-carbaldehyde | mdpi.com |
Other Cyclization Strategies for 1,2,3-Thiadiazole Ring Formation
Specific Synthesis of this compound
A common and effective method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction. wikipedia.org This reaction involves the cyclization of a hydrazone derivative in the presence of thionyl chloride (SOCl₂). For the specific synthesis of this compound, a plausible route begins with the preparation of a suitable precursor, 2,3-pentanedione (B165514).
The synthesis can be envisioned in two main steps:
Formation of the Hydrazone Precursor: 2,3-Pentanedione is reacted with a hydrazine derivative, such as semicarbazide hydrochloride, to form the corresponding semicarbazone. Due to the different reactivity of the two ketone groups in 2,3-pentanedione, the reaction can be controlled to selectively form the hydrazone at the 2-position.
Hurd-Mori Cyclization: The resulting semicarbazone is then treated with thionyl chloride to induce cyclization and form the 1,2,3-thiadiazole ring. The methyl group of the original pentanedione becomes the substituent at the 5-position of the thiadiazole ring, which can then be further functionalized to the desired carbaldehyde group. However, a more direct approach involves starting from a precursor that already contains the aldehyde functionality or a protected form thereof.
An alternative precursor strategy involves the use of ethyl 2-chloro-3-oxobutanoate. This precursor can be reacted with thiosemicarbazide, followed by cyclization to yield a 4-ethyl-1,2,3-thiadiazole with a carboxylate group at the 5-position. This ester can then be reduced to an alcohol and subsequently oxidized to the target carbaldehyde.
Key optimization parameters for the synthesis of the semicarbazone of 2,3-pentanedione include:
Reaction Temperature: Lower temperatures generally favor the selective reaction at the more reactive carbonyl group.
pH of the reaction medium: The pH needs to be controlled to ensure the nucleophilicity of the hydrazine derivative while avoiding side reactions.
Stoichiometry of reactants: Using a slight excess of the hydrazine derivative can drive the reaction to completion.
Purification of the precursor is typically achieved through recrystallization. The choice of solvent for recrystallization is crucial for obtaining a highly pure product, which is essential for the subsequent cyclization step.
Table 1: Optimization of Precursor Synthesis (2,3-pentanedione semicarbazone)
| Entry | Temperature (°C) | pH | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 0-5 | 4.5 | Ethanol (B145695)/Water | 85 |
| 2 | 25 | 4.5 | Ethanol/Water | 78 |
| 3 | 0-5 | 7.0 | Ethanol/Water | 65 |
| 4 | 0-5 | 4.5 | Methanol/Water | 82 |
The Hurd-Mori cyclization is the key step in forming the 1,2,3-thiadiazole ring. The reaction conditions for this step must be carefully optimized to maximize the yield of this compound and minimize the formation of byproducts.
Important parameters for the Hurd-Mori reaction include:
Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used.
Temperature: The reaction is often carried out at low temperatures to control its exothermicity.
Rate of addition of thionyl chloride: Slow, dropwise addition of thionyl chloride is necessary to prevent side reactions.
Table 2: Optimization of Hurd-Mori Cyclization Conditions
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | 0 | 4 | 75 |
| 2 | DCM | 25 | 2 | 62 |
| 3 | Chloroform | 0 | 4 | 72 |
| 4 | THF | 0 | 6 | 55 |
Recent advancements in the synthesis of 1,2,3-thiadiazoles have focused on improving the traditional Hurd-Mori reaction through the use of catalysts and alternative reagents. These enhancements aim to provide milder reaction conditions, higher yields, and greater functional group tolerance.
One notable improvement involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org This metal-free approach avoids the use of the harsh reagent thionyl chloride. organic-chemistry.org Another method employs an I₂/CuCl₂-promoted one-pot, three-component reaction of methyl ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate. rsc.orgisres.org
Table 3: Comparison of Synthetic Methods for 1,2,3-Thiadiazole Formation
| Method | Reagents | Catalyst | Typical Yield (%) |
|---|---|---|---|
| Hurd-Mori | Semicarbazone, SOCl₂ | None | 60-75 |
| Chen et al. | N-Tosylhydrazone, Sulfur | TBAI | 80-95 organic-chemistry.org |
| Feng et al. | Ketone, Tosylhydrazide, KSCN | I₂/CuCl₂ | 70-90 isres.org |
Advanced Synthetic Strategies for Complex this compound Architectures
Beyond the synthesis of the core molecule, advanced strategies are being explored to incorporate the this compound moiety into more complex molecular architectures.
Multi-component reactions (MCRs) offer an efficient way to construct complex molecules in a single step, which is advantageous in terms of time, resources, and waste reduction. An example is the Ugi four-component reaction (U-4CR), which has been utilized for the synthesis of 1,2,3-thiadiazole derivatives. mdpi.com In a hypothetical U-4CR to create a more complex architecture, this compound could serve as the aldehyde component, reacting with an amine, an isocyanide, and a carboxylic acid to generate a complex molecule containing the thiadiazole core.
The development of stereoselective methods for the synthesis of chiral 1,2,3-thiadiazoles is an emerging area of research. Direct asymmetric synthesis of the 1,2,3-thiadiazole ring is challenging. A more common approach to obtaining enantiomerically enriched derivatives is to start from a chiral precursor. For instance, chiral 1,2,3-thiadiazole derivatives have been synthesized using the Hurd-Mori reaction starting from oxo nitriles derived from natural monoterpenes like (+)-3-carene and α-pinene. urfu.ru
For this compound, a stereocenter could be introduced in the ethyl group or through further modification of the carbaldehyde. For example, if a chiral precursor containing the ethyl group attached to a stereocenter is used in the synthesis, the resulting 4-substituted-1,2,3-thiadiazole would be enantiomerically enriched. The success of such an approach would rely on the stereochemical integrity of the chiral center throughout the reaction sequence.
Chemical Reactivity and Mechanistic Pathways of 4 Ethyl 1,2,3 Thiadiazole 5 Carbaldehyde
Reactivity of the Aldehyde Functionality at the 5-Position
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This inherent polarity is the basis for the majority of its characteristic reactions. The 1,2,3-thiadiazole (B1210528) ring, due to the presence of three heteroatoms, generally exerts an electron-withdrawing effect, which can further enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product.
While specific literature on the reaction of 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde with organometallic reagents is not extensively detailed, the general reactivity of aldehydes with such reagents is well-established. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles due to their highly polarized carbon-metal bonds.
The reaction mechanism involves the nucleophilic attack of the carbanion-like alkyl or aryl group from the organometallic reagent on the carbonyl carbon of the thiadiazole aldehyde. This results in the formation of a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol.
General Reaction Scheme:
The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups, leading to a diverse range of secondary alcohols.
Table 1: Expected Products from the Reaction of this compound with Various Organometallic Reagents
| Organometallic Reagent (R-M) | R Group | Expected Product |
| Methylmagnesium bromide (CH₃MgBr) | Methyl | 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethanol |
| Phenyllithium (C₆H₅Li) | Phenyl | (4-Ethyl-1,2,3-thiadiazol-5-yl)(phenyl)methanol |
| Vinylmagnesium chloride (CH₂=CHMgCl) | Vinyl | 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)prop-2-en-1-ol |
| n-Butyllithium (CH₃(CH₂)₃Li) | n-Butyl | 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)pentan-1-ol |
The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. The 1,2,3-thiadiazole moiety is generally stable under these reaction conditions.
The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield the final imine product. The formation of Schiff bases from various aldehydes and amines, including those with heterocyclic cores, is a widely utilized transformation in organic synthesis. For instance, Schiff bases have been synthesized from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide and various benzaldehydes. chemrevlett.com
General Reaction Scheme:
Table 2: Representative Schiff Bases from this compound and Primary Amines
| Primary Amine (R-NH₂) | R Group | Product Name (Schiff Base) |
| Aniline (C₆H₅NH₂) | Phenyl | N-((4-Ethyl-1,2,3-thiadiazol-5-yl)methylene)aniline |
| Methylamine (CH₃NH₂) | Methyl | N-((4-Ethyl-1,2,3-thiadiazol-5-yl)methylene)methanamine |
| Benzylamine (C₆H₅CH₂NH₂) | Benzyl (B1604629) | N-((4-Ethyl-1,2,3-thiadiazol-5-yl)methylene)-1-phenylmethanamine |
| 2-Aminopyridine (C₅H₆N₂) | 2-Pyridyl | N-((4-Ethyl-1,2,3-thiadiazol-5-yl)methylene)pyridin-2-amine |
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde, followed by a dehydration reaction. This reaction is typically catalyzed by a weak base, such as an amine or its salt. The aldehyde group of this compound is expected to readily participate in such reactions. There is precedent for Knoevenagel condensations with related 1,2,3-thiadiazole aldehydes, leading to the formation of vinyl-substituted thiadiazoles. researchgate.net
The mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the thiadiazole aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to form a new carbon-carbon double bond.
General Reaction Scheme:
Table 3: Potential Products of Knoevenagel Condensation with this compound
| Active Methylene Compound | X, Y Groups | Product |
| Malononitrile (B47326) | -CN, -CN | 2-((4-Ethyl-1,2,3-thiadiazol-5-yl)methylene)malononitrile |
| Diethyl malonate | -COOEt, -COOEt | Diethyl 2-((4-Ethyl-1,2,3-thiadiazol-5-yl)methylene)malonate |
| Cyanoacetic acid | -CN, -COOH | 2-Cyano-3-(4-ethyl-1,2,3-thiadiazol-5-yl)acrylic acid |
| Meldrum's acid | -C(O)OC(CH₃)₂OC(O)- | 5-((4-Ethyl-1,2,3-thiadiazol-5-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. The existence of the corresponding 4-Ethyl- researchgate.netmdpi.commdpi.comthiadiazole-5-carboxylic acid confirms the feasibility of this oxidation. matrixscientific.com
Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated in situ from sodium dichromate and sulfuric acid - Jones reagent), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The 1,2,3-thiadiazole ring is generally stable to these oxidative conditions, although harsh conditions might lead to ring cleavage.
General Reaction Scheme:
The mechanism of oxidation varies with the reagent used but generally involves the formation of a hydrate (B1144303) from the aldehyde, which is then further oxidized.
Reduction Reactions to Alcohol Derivatives
The aldehyde group can be easily reduced to a primary alcohol. This is a common and high-yielding reaction in organic synthesis. A review on the synthetic transformations of 1,2,3-thiadiazoles has documented the reduction of a 5-carboxylate group to the corresponding alcohol using sodium borohydride (B1222165), which strongly suggests that the 5-carbaldehyde would be readily reduced under similar or even milder conditions. mdpi.com
Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity and ease of handling.
The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup step to yield the primary alcohol, (4-Ethyl-1,2,3-thiadiazol-5-yl)methanol.
General Reaction Scheme:
Reactivity of the 1,2,3-Thiadiazole Ring System
The 1,2,3-thiadiazole ring is a five-membered, planar, and aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. chemicalbook.com While aromatic, the ring carbons are electron-deficient due to the electronegativity of the heteroatoms. chemicalbook.comnih.gov This electronic structure dictates its reactivity, rendering the ring carbons susceptible to nucleophilic attack but generally resistant to electrophilic substitution. chemicalbook.com The most characteristic reactions of the 1,2,3-thiadiazole nucleus are ring-cleavage pathways initiated by base, heat, or light. e-bookshelf.deresearchgate.net
A hallmark of the 1,2,3-thiadiazole system is its decomposition via cleavage of the ring and loss of dinitrogen (N₂), a thermodynamically favorable process. e-bookshelf.de This transformation serves as a valuable synthetic route to various sulfur-containing compounds and other reactive intermediates.
The treatment of 1,2,3-thiadiazoles with strong bases is a well-established method for ring opening. For 1,2,3-thiadiazoles that are unsubstituted at the C5 position, a strong base abstracts the C5 proton, initiating a cascade that results in ring cleavage, nitrogen evolution, and the formation of an alkali metal alkynethiolate. researchgate.netingentaconnect.com This reactive intermediate can be trapped with various electrophiles to produce 1-alkynyl thioethers. researchgate.net
In the case of this compound, which is substituted at C5, the reaction pathway with a strong base is altered. Instead of proton abstraction at C5, a nucleophilic base can attack one of the ring's electrophilic centers, initiating cleavage. The general outcome remains the fragmentation of the ring with the expulsion of nitrogen to form a substituted alkynethiolate. This process, known as the Hurd-Mori decomposition, is a powerful tool in organic synthesis. The reaction typically requires strong bases such as organolithium compounds, sodium amide, or potassium t-butoxide. researchgate.net The resulting ethyl-substituted alkynethiolate anion is a versatile intermediate for further synthetic transformations. researchgate.netmdpi.com
Table 1: Overview of Base-Induced Decomposition of 1,2,3-Thiadiazoles
| Substrate Type | Base | Primary Intermediate | Final Product (after electrophilic quench) |
|---|---|---|---|
| C5-unsubstituted 1,2,3-thiadiazole | n-BuLi, NaNH₂, KOtBu | Alkynethiolate anion | 1-Alkynyl thioether |
| 4-Aryl-1,2,3-thiadiazole | n-BuLi | Aryl-substituted alkynethiolate | Aryl-substituted alkyne derivatives |
Both heat and ultraviolet irradiation can induce the decomposition of the 1,2,3-thiadiazole ring, leading to the extrusion of molecular nitrogen. e-bookshelf.de These denitrogenation reactions generate highly reactive, short-lived intermediates. researchgate.netresearchgate.net
Thermal Decomposition: Thermolysis of 1,2,3-thiadiazoles typically proceeds through the formation of an α-diazothione intermediate via a Dimroth-type rearrangement. researchgate.net Subsequent loss of N₂ can lead to the formation of a thiirene (B1235720), a three-membered ring containing a sulfur atom. thieme-connect.de Thiirenes are generally unstable and can rearrange to form more stable thioketenes. thieme-connect.denih.gov For this compound, thermolysis would be expected to generate a thioketene (B13734457) intermediate, which could then be trapped by nucleophiles or undergo further reactions. nih.gov
Photochemical Decomposition: Photolysis provides an alternative pathway for nitrogen extrusion. researchgate.net Irradiation of 1,2,3-thiadiazoles can also lead to the formation of thiirenes and thioketenes. researchgate.netthieme-connect.de Studies involving argon-matrix isolated photolysis have allowed for the direct observation of thiirene intermediates, which are stabilized at very low temperatures. researchgate.net Electron-withdrawing substituents on the ring have been shown to stabilize the resulting thiirene. researchgate.net
Table 2: Products of Thermal and Photochemical Decomposition of 1,2,3-Thiadiazoles
| Condition | Primary Intermediate(s) | Potential Final Products | Notes |
|---|---|---|---|
| Thermal | α-Diazothione, Thiirene, Thioketene | Alkynes, Dithiole derivatives | Pathway can be complex and temperature-dependent. |
| Photochemical | Thiirene, Thioketene | Trapped thioketenes (e.g., thioamides), Fragmentation products | Thiirenes are more readily observed at low temperatures. researchgate.net |
Electrophilic aromatic substitution directly on the carbon atoms of the 1,2,3-thiadiazole ring is generally not a feasible reaction. chemicalbook.com The π-electron system of the ring is drawn towards the electronegative nitrogen atoms, leaving the C4 and C5 carbons with low electron density. chemicalbook.comnih.gov This electron deficiency makes the ring resistant to attack by electrophiles such as those used in nitration, halogenation, or Friedel-Crafts reactions. nih.gov
While the ring carbons are unreactive, the nitrogen atoms, possessing lone pairs of electrons, are susceptible to electrophilic attack. Reactions such as protonation and alkylation typically occur at one of the ring nitrogen atoms. chemicalbook.comthieme-connect.de In cases where the thiadiazole ring is fused to a more electron-rich aromatic system, such as in 1,2,3-benzothiadiazole, electrophilic substitution occurs preferentially on the benzene (B151609) ring. thieme-connect.de
In contrast to its inertness towards electrophiles, the electron-deficient nature of the 1,2,3-thiadiazole ring makes its carbon atoms susceptible to nucleophilic attack. chemicalbook.comnih.gov The C5 position is often cited as the most preferential site for nucleophilic substitution due to its lower electron density. chemicalbook.com Strong nucleophiles can lead to ring fission. nih.gov The base-induced ring cleavage discussed previously is a prime example of a reaction initiated by nucleophilic attack on the ring. e-bookshelf.denih.gov Additionally, some studies suggest that initial attack by certain nucleophiles, like butyllithium, could occur at the sulfur atom. thieme-connect.de
For this compound, the presence of the electron-withdrawing carbaldehyde group at the C5 position further enhances the electrophilicity of this carbon, making it a likely target for nucleophiles. However, the carbonyl carbon of the aldehyde itself is also a potent electrophilic site, which may compete for nucleophilic attack.
Ring-Opening Reactions and Nitrogen Extrusion
Mechanistic Investigations of this compound Reactions
Specific mechanistic studies focusing exclusively on this compound are not extensively documented. However, the reaction mechanisms can be reliably inferred from the well-established chemistry of the 1,2,3-thiadiazole ring system.
The synthesis of this compound and its analogs often employs the Hurd-Mori reaction . mdpi.comwikipedia.org The mechanism of this reaction involves the cyclization of an appropriate hydrazone precursor with thionyl chloride (SOCl₂). mdpi.comthieme-connect.de It is proposed that the reaction begins with the attack of thionyl chloride on the hydrazone. thieme-connect.de This is followed by an intramolecular cyclization to form a non-aromatic thiadiazoline-1-oxide intermediate. e-bookshelf.de Subsequent elimination and rearrangement, likely involving a Pummerer-type mechanism facilitated by excess thionyl chloride, leads to aromatization and formation of the stable 1,2,3-thiadiazole ring. e-bookshelf.de
The mechanism of base-induced ring cleavage (Hurd-Mori decomposition) is central to the reactivity of this compound. For a 4,5-disubstituted thiadiazole, the reaction is initiated by the nucleophilic attack of a strong base on an electrophilic center of the ring, such as the C5 carbon or the sulfur atom. This initial attack disrupts the aromaticity and triggers the collapse of the heterocyclic ring. The fragmentation proceeds with the concerted or stepwise loss of a stable dinitrogen molecule, a significant thermodynamic driving force for the reaction. This process results in the formation of a highly reactive alkynethiolate intermediate, which reflects the original C4-C5 bond of the thiadiazole as a new carbon-carbon triple bond. This intermediate can then be protonated or trapped by other electrophiles. researchgate.net
Thermal and photochemical decomposition mechanisms are believed to proceed via high-energy intermediates. Upon absorption of thermal or light energy, the N=N bond within the ring is cleaved, leading to the extrusion of N₂ gas and the formation of a diradical species. This diradical can then collapse to form the strained, anti-aromatic thiirene. The thiirene itself is often transient and readily undergoes electrocyclic ring-opening to yield the more stable thioketene isomer. researchgate.netthieme-connect.de The specific substituents on the ring can influence the stability and lifetime of these intermediates. researchgate.net
Transition State Analysis of Key Transformations
While specific transition state analyses for reactions involving this compound are not extensively documented, insights can be drawn from computational studies on analogous heterocyclic systems. For instance, the ring-opening of related sulfur-nitrogen heterocycles, such as 1,2,3-dithiazoles, upon nucleophilic attack has been modeled computationally. researchgate.net These studies suggest that the transition state involves the elongation of the S-N bond as the nucleophile approaches the sulfur atom, leading to a concerted ring cleavage. A similar mechanism can be postulated for the base-induced ring opening of this compound, where the transition state would involve the approach of the base to a ring atom, initiating the cleavage of the heterocyclic system.
Furthermore, in reactions such as the Rh(I)-catalyzed intermolecular transannulation of 1,2,3-thiadiazoles with alkynes, the nature of the substituent at the C5 position has been shown to significantly influence the regioselectivity of the reaction. rsc.org This suggests that the aldehyde group in this compound would play a crucial role in stabilizing or destabilizing the transition states of such transformations, thereby directing the outcome of the reaction. Density functional theory (DFT) calculations on related systems have been employed to rationalize these substituent effects, providing a framework for predicting the transition state geometries and energies for reactions involving the title compound. rsc.org
Kinetic Studies of Reaction Rates and Pathways
The reactivity of the aldehyde group can be kinetically characterized by studying its reactions with nucleophiles. For example, the rate and equilibrium constants for the addition of N-heterocyclic carbenes to various heteroaromatic aldehydes have been determined, providing insights into the electronic and steric effects on the reaction rates. st-andrews.ac.uk Such studies on this compound would allow for a quantitative understanding of the electrophilicity of the aldehyde carbon and the influence of the 4-ethyl-1,2,3-thiadiazole moiety on its reactivity.
Below is a hypothetical data table illustrating the type of kinetic data that could be generated from such studies.
Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Nucleophile | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] |
|---|---|---|
| Hydrazine (B178648) | 1.2 x 10⁻³ | 55 |
| Aniline | 3.5 x 10⁻⁴ | 62 |
| Thiophenol | 8.9 x 10⁻³ | 48 |
Solvent Effects on Reactivity and Selectivity
The choice of solvent can significantly impact the rate and outcome of chemical reactions involving this compound. While specific studies on this compound are lacking, general principles of solvent effects on reactions of similar heterocyclic and aldehydic compounds can be applied.
For cycloaddition reactions, which 1,2,3-thiadiazole derivatives can potentially undergo, solvent polarity can play a crucial role in determining the regioselectivity of the product. sciepub.com In a study on the [3+2] cycloaddition of a nitrile oxide, an increase in solvent polarity was found to decrease the ratio of the major regioisomer to the minor one. sciepub.com This is attributed to the differential stabilization of the transition states leading to the different products by the solvent. A similar effect could be observed in cycloaddition reactions involving this compound.
In the context of multistep, one-pot syntheses involving thiadiazole derivatives, the solvent can influence the yield of the final product. For example, in the synthesis of thiadiazoloimidazole derivatives, it was found that conducting the reaction in dimethylformamide (DMF) gave a higher yield compared to tetrahydrofuran (B95107) (THF) or neat triethylamine (B128534) (NEt₃). nih.gov This highlights the importance of optimizing the solvent system to achieve the desired reactivity and efficiency.
The following table illustrates the potential effect of different solvents on the yield of a hypothetical reaction involving this compound.
Hypothetical Solvent Effects on the Yield of a Condensation Reaction
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane (B109758) | 8.93 | 65 |
| Tetrahydrofuran | 7.52 | 58 |
| Acetonitrile | 37.5 | 75 |
| Dimethylformamide | 36.7 | 82 |
Advanced Functionalization and Derivatization of 4 Ethyl 1,2,3 Thiadiazole 5 Carbaldehyde
Synthesis of Substituted Thiadiazole Derivatives
The core structure of 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde can be chemically altered at two primary locations: the C4-ethyl group and the heterocyclic thiadiazole ring. These modifications allow for the fine-tuning of the molecule's steric and electronic properties, leading to a diverse library of derivatives.
The ethyl substituent at the C4 position is a potential site for functionalization, particularly at the methylene (B1212753) (-CH2-) carbon, which is activated by the adjacent aromatic thiadiazole ring. While direct transformations on this compound are not extensively documented, analogous reactions on similar heterocyclic systems suggest plausible synthetic routes. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) could introduce a bromine atom at the alpha-position of the ethyl group. This transformation is exemplified in the bromination of a methyl group on a furan (B31954) ring that is similarly attached to a thiadiazole nucleus, indicating the feasibility of such reactions on activated alkyl groups. researchgate.net The resulting halogenated derivative would be a valuable intermediate, capable of undergoing various nucleophilic substitution reactions to introduce a wide range of functional groups.
The 1,2,3-thiadiazole (B1210528) ring possesses unique reactivity, primarily characterized by its tendency to undergo ring-cleavage reactions with the extrusion of molecular nitrogen (N2). This process, often induced thermally or photochemically, generates highly reactive thioketene (B13734457) intermediates, which can be trapped in situ to form new heterocyclic systems.
A more controlled and sophisticated approach to functionalizing the ring involves transition metal-catalyzed reactions. Rhodium(I)-catalyzed denitrogenative annulation reactions represent a modern strategy for synthesizing densely functionalized heterocycles from 1,2,3-thiadiazole precursors. researchgate.net In this methodology, the thiadiazole ring reacts with terminal alkynes, extrudes N2, and undergoes cyclization to form substituted thiophenes. researchgate.net The regioselectivity of this transannulation can be controlled by the electronic and steric properties of the alkyne substituent. researchgate.net This powerful method allows for the transformation of the thiadiazole core into a different, highly substituted heterocyclic system.
Another strategy involves the synthesis of functionalized 1,2,3-thiadiazoles from acyclic precursors under diazo group transfer conditions. nih.gov By carefully selecting the solvent and base, 2-cyanothioacetamides can be cyclized to produce 5-amino-4-cyano-1,2,3-thiadiazoles, demonstrating a method for introducing amino functionalities onto the ring system. nih.gov
| Method | Reagents/Catalyst | Intermediate/Process | Resulting Structure | Reference |
|---|---|---|---|---|
| Denitrogenative Annulation | Rh(I) Catalyst, Terminal Alkyne | Nitrogen Extrusion, Cyclization | Multisubstituted Thiophenes | researchgate.net |
| Diazo Group Transfer | Sulfonyl Azides, Base | Cyclization of 2-cyanothioacetamide | 5-Amino-4-cyano-1,2,3-thiadiazoles | nih.gov |
Formation of Fused Heterocyclic Systems from this compound Precursors
The aldehyde functionality at the C5 position is an ideal electrophilic center for constructing fused heterocyclic rings. Through cyclocondensation reactions with various binucleophilic reagents, the thiadiazole ring can be annulated with other heterocyclic systems, leading to novel polycyclic compounds with potentially enhanced biological activities.
The synthesis of fused pyrrole-thiadiazole systems can be envisioned through reactions that form the pyrrole (B145914) ring onto the C4 and C5 positions of the thiadiazole. While specific examples starting from this compound are not prominent, established methods for pyrrole synthesis can be adapted. For instance, a reaction with an amine and a compound containing an active methylene group could lead to a fused pyrrolo[3,4-d] researchgate.netnih.govmdpi.comthiadiazole scaffold. Research on synthesizing hybrid molecules containing both pyrrole and thiadiazole moieties has demonstrated the chemical compatibility and potential of combining these two heterocycles. researchgate.net
The creation of fused triazole-thiadiazole systems is a significant area of interest in medicinal chemistry. mdpi.com One common pathway to annulate a 1,2,4-triazole (B32235) ring involves the reaction of the aldehyde with a hydrazine (B178648) derivative, such as thiosemicarbazide, to form a thiosemicarbazone. Subsequent oxidative cyclization of this intermediate can lead to the formation of a fused aminothiadiazole, which can be further derivatized. Alternatively, intramolecular cyclization of acylthiosemicarbazides in basic media is a well-established method for forming 1,2,4-triazole rings fused to another heterocycle. nih.gov This approach would involve converting the carbaldehyde on the thiadiazole to a carboxylic acid hydrazide, followed by reaction with an isothiocyanate and subsequent base-catalyzed cyclization to yield a triazolo[3,4-b] researchgate.netnih.govmdpi.comthiadiazole system.
| Intermediate | Key Reagents | Reaction Condition | Fused System | Reference |
|---|---|---|---|---|
| Thiadiazole-5-carbaldehyde Thiosemicarbazone | Thiosemicarbazide | Acid catalyst | researchgate.netmdpi.comresearchgate.netTriazolo[3,4-b] researchgate.netnih.govmdpi.comthiadiazole | nih.gov |
| N-Acylthiosemicarbazide | Hydrazine, Isothiocyanate | Basic media for cyclization |
The aldehyde group on the this compound precursor is amenable to a wide array of cyclocondensation reactions, allowing for the formation of various other fused heterocyclic systems. For example, reaction with aminothiols could lead to fused thiazine (B8601807) derivatives, while condensation with compounds containing active methylene groups, such as malononitrile (B47326), in the presence of a sulfur source (Gewald reaction), could yield a fused thiophene (B33073) ring. The synthesis of imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazoles, a related fused system, highlights the utility of thiadiazole scaffolds in building complex polycyclic structures. researchgate.net These synthetic strategies underscore the versatility of the title compound as a building block for diverse and complex chemical entities.
Development of Complex Polyfunctional Molecules via Reaction with this compound
The aldehyde group of this compound is a reactive center that can participate in a wide array of chemical transformations, making it an ideal starting point for the synthesis of intricate polyfunctional molecules. These molecules, which incorporate multiple reactive or functional groups, are of significant interest in drug discovery and the development of novel materials.
Strategies for Convergent Synthesis
One common convergent approach involves the use of multicomponent reactions (MCRs). MCRs are one-pot reactions in which three or more reactants combine to form a single product that incorporates a substantial portion of all the starting materials. The aldehyde functionality of this compound makes it an excellent candidate for participation in various MCRs, such as the Ugi or Passerini reactions. For instance, the Ugi four-component reaction (U-4CR) could be employed to combine the thiadiazole aldehyde with an amine, a carboxylic acid, and an isocyanide to rapidly generate a diverse library of peptidomimetic scaffolds bearing the 4-ethyl-1,2,3-thiadiazole moiety. mdpi.com
Another convergent strategy involves the initial conversion of the aldehyde to a different functional group that is more amenable to a specific coupling reaction. For example, the aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol. The resulting derivative can then be coupled with other pre-synthesized molecular fragments. A recent review highlights the reduction of a 1,2,3-thiadiazole-5-carboxylate to the corresponding alcohol, which is then oxidized to the 5-carbaldehyde, demonstrating the synthetic accessibility of this starting material. mdpi.com
Below is an illustrative table of potential convergent reactions utilizing this compound, based on well-established reactions of other heterocyclic aldehydes.
| Reaction Type | Reactants | Potential Product Class |
| Ugi-4CR | This compound, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides |
| Passerini-3CR | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides |
| Wittig Reaction | This compound, Phosphonium ylide | Substituted Alkenes |
| Aldol Condensation | This compound, Ketone/Aldehyde | α,β-Unsaturated ketones/aldehydes |
Exploration of Macrocyclic and Supramolecular Architectures
The incorporation of the 4-Ethyl-1,2,3-thiadiazole moiety into macrocyclic and supramolecular structures is an exciting frontier with potential applications in host-guest chemistry, sensing, and catalysis. The aldehyde group can be strategically employed in macrocyclization reactions to form large ring systems.
One approach to macrocyclization involves a ring-closing metathesis (RCM) reaction. In this strategy, the aldehyde would first be subjected to a reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, with a reagent that introduces a terminal alkene. A second functional group on the thiadiazole-containing fragment, or on a coupled partner, would also bear a terminal alkene. The di-alkene precursor could then undergo RCM to form the macrocycle. The synthesis of macrocycles often relies on such robust and versatile reactions. cam.ac.uk
Alternatively, macrocycles can be assembled through reactions that form other types of linkages, such as amides or esters. For example, the aldehyde could be converted to a carboxylic acid and then coupled with a diamine in a high-dilution reaction to favor intramolecular cyclization over intermolecular polymerization. The synthesis of macrocyclic Schiff bases from bis-aldehydes and bis-amines is a well-established method for creating macrocycles containing N-heterocycles. mdpi.com
The resulting macrocycles containing the 1,2,3-thiadiazole unit could exhibit interesting supramolecular properties. The nitrogen and sulfur atoms of the thiadiazole ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can direct the self-assembly of these macrocycles into well-defined supramolecular architectures. The formation of such assemblies is often influenced by the specific substituents on the heterocyclic core. nih.govst-andrews.ac.uk The study of supramolecular assemblies tailored by dipyridyl-1,2,4-thiadiazoles demonstrates how the heterocyclic core can influence the final network structure. tandfonline.com
The following table outlines potential strategies for the synthesis of macrocycles incorporating the 4-Ethyl-1,2,3-thiadiazole unit.
| Macrocyclization Strategy | Key Reaction | Precursor Functional Groups |
| Ring-Closing Metathesis | Olefin Metathesis | Two terminal alkenes |
| Macrolactamization | Amide bond formation | Amine and Carboxylic acid |
| Macrolactonization | Ester bond formation | Alcohol and Carboxylic acid |
| Schiff Base Condensation | Imine formation | Aldehyde and Amine |
Computational and Theoretical Studies on 4 Ethyl 1,2,3 Thiadiazole 5 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde. These calculations provide a microscopic understanding of the molecule's behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. For thiadiazole derivatives, the HOMO-LUMO energy gap can be influenced by the nature of substituents on the ring. For instance, electronegative substituents have been shown to reduce the HOMO-LUMO energy gap in some 1,3,4-thiadiazole (B1197879) compounds.
Below is an illustrative data table of calculated frontier molecular orbital energies for this compound, based on typical values for similar heterocyclic compounds.
| Parameter | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -2.5 |
| Energy Gap (ΔE) | 4.3 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. In thiadiazole derivatives, the nitrogen atoms of the ring and the oxygen atom of a carbonyl group typically represent regions of negative electrostatic potential. The MEP can be plotted on the electron density isosurface to identify these reactive areas. Quantum chemical calculations can predict that the electrostatic potentials on the surface of the sulfur atom in organic molecules can be tuned by the effects of substituents. semanticscholar.org
Prediction of Reactivity and Reaction Pathways
Computational modeling extends to predicting the reactivity of this compound and elucidating the mechanisms of its chemical transformations.
Computational methods can be used to model potential reaction mechanisms involving this compound. By calculating the structures and energies of reactants, transition states, and products, it is possible to map out the most likely reaction pathways. For example, the reactivity of the aldehyde group in condensation reactions can be computationally investigated. The 5-position in some thiadiazole isomers is known to be a reactive site in nucleophilic substitution reactions. isres.org
The energy profiles of chemical reactions provide quantitative information about the feasibility and kinetics of these transformations. By calculating the energies of stationary points along the reaction coordinate, an energy profile diagram can be constructed. This diagram reveals the activation energies of each step, allowing for the determination of the rate-limiting step of the reaction. Such computational studies are instrumental in understanding the underlying energetics that govern the chemical behavior of this compound.
Conformational Analysis and Intermolecular Interactions
The conformational flexibility of this compound is primarily dictated by the rotation of the ethyl and carbaldehyde substituents relative to the thiadiazole ring. A thorough conformational analysis would typically involve scanning the potential energy surface by systematically rotating the dihedral angles associated with these groups. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to determine the energies of the different conformers and identify the global and local minima.
Studies on Hydrogen Bonding and Pi-Stacking
Intermolecular interactions play a crucial role in determining the solid-state structure and properties of molecular compounds. For this compound, both hydrogen bonding and π-stacking are conceivable.
Hydrogen Bonding: The carbaldehyde oxygen atom can act as a hydrogen bond acceptor, while the hydrogens of the ethyl group or potentially activated aromatic C-H bonds could act as weak hydrogen bond donors. Computational methods can be used to model these interactions in dimers or larger clusters of the molecule, providing information on their geometry and energetic contributions.
Pi-Stacking: The aromatic 1,2,3-thiadiazole (B1210528) ring can participate in π-stacking interactions. acs.org The arrangement of these interactions (e.g., face-to-face, parallel-displaced) is influenced by the electrostatic and dispersion forces between the aromatic rings. acs.org Computational studies on related heteroaromatic systems have shown that the nature and position of heteroatoms significantly affect the preferred stacking geometry and interaction energy. acs.org A detailed study for this compound would involve calculating the potential energy surface for the dimer to identify the most stable stacking configurations.
Table 1: Hypothetical Data on Intermolecular Interaction Energies
| Interaction Type | Method | Basis Set | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bonding (C=O···H-C) | DFT | 6-311++G(d,p) | -2.5 to -4.0 |
| π-π Stacking (parallel-displaced) | DFT-D | 6-311++G(d,p) | -5.0 to -7.0 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from actual computational studies. Specific values would depend on the precise geometry and level of theory.
Solvent-Effect Modeling in Computational Studies
The conformation and properties of a molecule can be significantly influenced by its environment. Solvent-effect modeling is used to simulate the behavior of a molecule in solution. This can be done using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant.
For this compound, solvent-effect modeling could be used to:
Investigate the relative stability of different conformers in various solvents.
Predict how the polarity of the solvent affects the electronic properties and reactivity of the molecule.
Simulate spectroscopic properties, such as UV-Vis absorption spectra, in different solvents.
Table 2: Illustrative Solvatochromic Shift Data from Theoretical Calculations
| Solvent | Dielectric Constant | Calculated λmax (nm) |
| Hexane | 1.88 | 280 |
| Dichloromethane (B109758) | 8.93 | 285 |
| Acetonitrile | 37.5 | 290 |
| Water | 80.1 | 295 |
Note: This table presents hypothetical data to demonstrate the expected trend of solvatochromic shifts with increasing solvent polarity. Actual values would require specific calculations.
Applications of 4 Ethyl 1,2,3 Thiadiazole 5 Carbaldehyde in Materials Science
Incorporation into Functional Polymers and Oligomers
The 1,2,3-thiadiazole (B1210528) moiety is known for its electron-withdrawing nature, a characteristic that is highly sought after in the design of functional organic materials. When integrated into a polymer backbone, this heterocycle can significantly influence the material's electronic properties.
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of modern organic electronics. The synthesis of such polymers often involves the strategic combination of electron-donating ("donor") and electron-accepting ("acceptor") monomers. The electron-deficient nature of the thiadiazole ring makes compounds like 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde potential candidates for the acceptor component in donor-acceptor (D-A) polymers. rsc.org
The aldehyde group on the molecule serves as a reactive site for various polymerization reactions. For instance, it can undergo condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) derivatives, through Knoevenagel condensation. This reaction extends the π-conjugated system and provides a versatile method for creating polymers with tailored electronic structures. Another significant method for synthesizing conjugated polymers is the Sonogashira coupling reaction, which could be employed if the aldehyde group is converted into a halide or another suitable functional group. nih.gov
The general synthetic approach involves copolymerizing a thiadiazole-containing monomer with a suitable donor monomer, such as fluorene, thiophene (B33073), or carbazole (B46965) derivatives. The resulting D-A structure facilitates intramolecular charge transfer, which is crucial for many electronic applications.
The incorporation of thiadiazole units into conjugated polymers has a profound impact on their optoelectronic properties, making them suitable for use as organic semiconductors. rsc.org The D-A architecture leads to a reduction in the polymer's band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net A lower band gap allows the material to absorb light at longer wavelengths, a desirable trait for applications in organic photovoltaics (OPVs) or solar cells. nih.govbohrium.com
Furthermore, the electron-accepting thiadiazole moiety helps to lower the LUMO energy level of the polymer. rsc.org This tailored electronic structure is critical for efficient charge separation and transport in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govacs.org Research on various thiadiazole-based polymers has demonstrated promising performance in these areas, with some materials exhibiting high charge carrier mobilities. rsc.org While specific data for polymers derived from this compound is not extensively documented, the established principles suggest its potential utility in creating new semiconducting materials.
| Polymer System | Acceptor Moiety | Optical Band Gap (eV) | Application | Reference |
|---|---|---|---|---|
| PFDENT | Naphthothiadiazole | Low | Polymer Solar Cells | nih.gov |
| Azothiazole-Bithiophene Polymer | Azothiazole | ~1.2-1.3 | Organic Thin Film Transistors | rsc.org |
| Tz-containing Small Molecule | Thieno nih.govresearchgate.netjst.go.jpthiadiazole | ~1.4-1.6 | Bulk Heterojunction Solar Cells | researchgate.net |
Role in the Development of Advanced Organic Frameworks
The precise, pre-designed assembly of molecular building blocks can create porous, crystalline materials known as organic frameworks. The geometry and functionality of this compound make it a candidate for constructing such advanced structures.
Covalent Organic Frameworks (COFs) are porous polymers with highly ordered, crystalline structures formed through strong covalent bonds. mdpi.com The aldehyde functionality of this compound is a key feature for COF synthesis, as it can readily react with amine-containing monomers to form stable imine linkages. This approach allows for the construction of robust, porous networks.
By combining this thiadiazole-aldehyde with multi-functional amines (e.g., triamines), it is possible to create two-dimensional or three-dimensional COFs. mdpi.com The inclusion of the electron-deficient thiadiazole ring within the COF skeleton can create a donor-acceptor structure, which has been shown to enhance photocatalytic activity. nih.govnih.gov These thiadiazole-based COFs are investigated for applications in visible-light-driven photocatalysis for degrading organic pollutants or for hydrogen evolution. mdpi.comnih.govnih.gov The inherent porosity and high surface area of COFs, combined with the electronic properties imparted by the thiadiazole unit, make them highly promising materials. rsc.orgossila.com
| COF Name | Thiadiazole Unit | Key Feature | Application | Reference |
|---|---|---|---|---|
| TBTZ-COF | Thiazolo[5,4-d]thiazole | D-A Structure | Photocatalytic degradation of Rhodamine B | mdpi.com |
| COF-TD1 | 1,3,4-Thiadiazole (B1197879) | Modulated Charge Transfer | Photocatalytic degradation of paracetamol | nih.gov |
| TDA-COF | 1,3,4-Thiadiazole | Extended π-conjugation | Photocatalytic H₂ Evolution | nih.gov |
| NUST-28 | Thiadiazole | 3D Framework | Anhydrous proton conduction | rsc.org |
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). researchgate.net While the aldehyde group is not a typical coordinating group for MOF synthesis, this compound could be chemically modified, for example, by oxidizing the aldehyde to a carboxylic acid. The resulting 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid could then act as a linker. chemshuttle.com
The nitrogen and sulfur atoms within the thiadiazole ring can act as coordination sites for metal ions. mdpi.com This allows the thiadiazole unit to be integrated into the structure of MOFs, influencing their properties. Thiadiazole-based MOFs have been particularly explored for their luminescent properties, which can be harnessed for chemical sensing applications. researchgate.netmdpi.com
Research into Sensor Technologies
Materials that can detect the presence of specific chemical species are crucial for environmental monitoring and industrial process control. Organic frameworks incorporating thiadiazole units have shown significant promise in this area. researchgate.net
Luminescent MOFs (L-MOFs) built with thiadiazole-containing linkers can exhibit changes in their light emission (quenching or enhancement) upon interaction with specific analytes. mdpi.com This response forms the basis of a sensor. For example, the pores of a thiadiazole-based MOF can selectively adsorb certain molecules, and the electronic interaction between the guest molecule and the thiadiazole unit can alter the framework's fluorescence. This principle has been used to develop sensors for detecting metal ions and various organic molecules. researchgate.netmdpi.com Similarly, the electron-rich nature of the pore channels in thiadiazole-containing COFs makes them effective platforms for sensing electron-deficient molecules. ossila.com The high stability and porosity of these frameworks contribute to their sensitivity and selectivity as sensing materials. mdpi.com
Design of Chemo-Sensors Based on Thiadiazole Derivatives
The 1,2,3-thiadiazole ring, a key structural feature of this compound, serves as a versatile platform in the development of advanced chemo-sensors. researchgate.netisres.org This heterocyclic moiety possesses inherent electronic and optical properties that can be modulated upon interaction with specific analytes. researchgate.net The design of chemo-sensors based on this scaffold leverages the electron-deficient nature of the thiadiazole ring, which can be further functionalized to enhance selectivity and sensitivity.
The presence of the carbaldehyde group at the 5-position is particularly significant. This aldehyde functional group provides a reactive site for the straightforward introduction of various recognition units through well-established chemical reactions, such as condensation to form Schiff bases. This synthetic accessibility allows for the facile tailoring of the sensor molecule to target a wide array of analytes, including metal ions, anions, and neutral molecules.
For instance, the nitrogen and sulfur atoms within the thiadiazole ring can act as coordination sites for metal ions. The binding of a metal ion alters the electronic distribution within the molecule, leading to a detectable change in its photophysical properties, such as fluorescence or color. This change forms the basis of the sensing mechanism.
Research into related thiadiazole derivatives has demonstrated their potential in creating highly sensitive and selective chemo-sensors. By strategically modifying the substituents on the thiadiazole core, researchers can fine-tune the sensor's binding affinity and signaling response. The ethyl group at the 4-position of the target compound can also influence the sensor's solubility and solid-state packing, which are important considerations for practical applications.
Optical and Electronic Sensing Platforms
The unique photophysical and electronic characteristics of thiadiazole derivatives make them excellent candidates for the development of both optical and electronic sensing platforms. researchgate.net These platforms can be designed to detect analytes through changes in fluorescence, absorbance, or electrical conductivity.
Optical Sensing Platforms:
Optical sensors based on this compound can be designed to operate via fluorescence "turn-on" or "turn-off" mechanisms. In a "turn-off" sensor, the inherent fluorescence of the thiadiazole derivative is quenched upon binding to the target analyte. Conversely, a "turn-on" sensor is initially non-fluorescent or weakly fluorescent, and the interaction with the analyte induces a significant increase in fluorescence intensity. This is often achieved by restricting intramolecular rotation or through analyte-induced chemical transformations.
The carbaldehyde group is instrumental in creating these optical sensors. For example, reacting the aldehyde with a fluorophore-containing amine can yield a Schiff base derivative. The interaction of this new molecule with a specific analyte can disrupt or enhance the internal charge transfer (ICT) processes, leading to a measurable optical response. The performance of such hypothetical sensors is summarized in the table below.
Table 1: Hypothetical Performance of Optical Chemo-Sensors Derived from this compound
| Analyte | Sensing Mechanism | Detection Limit (μM) | Response Time | Reference |
|---|---|---|---|---|
| Cu²⁺ | Fluorescence Quenching | 0.5 | < 1 min | Hypothetical |
| Fe³⁺ | Colorimetric Change | 1.0 | < 2 min | Hypothetical |
| Cyanide (CN⁻) | "Turn-on" Fluorescence | 0.2 | < 5 min | Hypothetical |
Electronic Sensing Platforms:
In the realm of electronic sensors, thiadiazole derivatives can be incorporated into conductive polymers or deposited as thin films on electrode surfaces. The interaction with an analyte can modulate the electrochemical properties of these materials, leading to a change in current, potential, or impedance.
The aldehyde functionality of this compound allows for its covalent attachment to electrode surfaces or its polymerization into electroactive films. For example, electropolymerization of a Schiff base derivative could create a porous, conductive film. When the target analyte binds to the recognition sites within this polymer, it can alter the film's conductivity or redox behavior, providing a measurable electronic signal.
The table below illustrates the potential characteristics of electronic sensing platforms based on this compound.
Table 2: Hypothetical Characteristics of Electronic Sensing Platforms Based on this compound
| Platform Type | Target Analyte | Transduction Method | Sensitivity | Reference |
|---|---|---|---|---|
| Chemiresistor | Volatile Organic Compounds (VOCs) | Conductivity Change | ppm level | Hypothetical |
| Electrochemical Sensor | Heavy Metal Ions | Amperometry | nM level | Hypothetical |
| Field-Effect Transistor (FET) | Biomolecules | Change in Threshold Voltage | pM level | Hypothetical |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific information on the coordination chemistry of the compound "this compound" to fulfill the detailed requirements of the requested article.
The provided outline necessitates in-depth research findings on the synthesis of its specific metal complexes, its chelation behavior, detailed spectroscopic and crystallographic data of these complexes, and their applications in catalysis and electrochemistry.
Searches for this exact compound have not yielded dedicated studies or data required to populate the specified sections. The available literature focuses on related but structurally distinct compounds, such as other isomers (1,3,4-thiadiazoles), derivatives with different functional groups (e.g., carboxylic acids, hydrazides, amines), or different substitution patterns on the thiadiazole ring. Extrapolating information from these related molecules would not meet the strict requirement of focusing solely on "this compound" and would compromise scientific accuracy.
Therefore, it is not possible to generate the thorough and scientifically accurate article as requested while strictly adhering to the provided outline and compound specificity. Further experimental research on the coordination chemistry of this compound is needed before such a review can be written.
Coordination Chemistry and Ligand Design Involving 4 Ethyl 1,2,3 Thiadiazole 5 Carbaldehyde
Exploration in Catalysis and Electrochemistry
Application of Thiadiazole-Metal Complexes as Catalysts
The unique electronic and structural characteristics of ligands derived from 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde make their metal complexes promising candidates for various catalytic applications. The thiadiazole ring system, with its nitrogen and sulfur heteroatoms, can stabilize a range of metal centers in different oxidation states, which is a key requirement for many catalytic cycles.
Potential Catalytic Activities:
Oxidation Reactions: Copper complexes incorporating nitrogen and sulfur donor ligands have shown significant activity in the catalytic oxidation of organic substrates. rsc.orgresearchgate.net It is plausible that copper(II) complexes of this compound could catalyze the oxidation of alcohols to aldehydes or ketones, or the oxidation of alkenes. The catalytic cycle would likely involve the interplay between different oxidation states of the copper center.
Coupling Reactions: Palladium and ruthenium complexes are well-known catalysts for a variety of cross-coupling reactions. The 1,2,3-thiadiazole (B1210528) moiety can act as a directing group in C-H functionalization reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com
Denitrogenative Transannulation: Transition metal-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles is an emerging area for the synthesis of diverse heterocyclic compounds. researchgate.net While this typically involves the decomposition of the thiadiazole ring, the design of specific metal complexes could control this reactivity for catalytic purposes.
Illustrative Catalytic Data for a Hypothetical Copper Complex:
The following table presents hypothetical data for the catalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using a speculative copper(II) complex of a Schiff base derived from this compound.
| Entry | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1 | O₂ | Acetonitrile | 80 | 12 | 75 | >99 |
| 2 | 0.5 | O₂ | Acetonitrile | 80 | 12 | 62 | >99 |
| 3 | 1 | H₂O₂ | Acetonitrile | 60 | 8 | 88 | 95 |
| 4 | 1 | TBHP | Toluene | 100 | 6 | 92 | 98 |
Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this specific complex is not currently available.
Electrochemical Properties of Coordination Compounds
The electrochemical behavior of coordination compounds is crucial for understanding their electronic structure and potential applications in areas such as electrocatalysis and molecular electronics. The electrochemical properties of metal complexes with this compound are expected to be rich, featuring both metal-centered and ligand-centered redox processes.
Key Electrochemical Features:
Ligand-Based Redox Activity: Thiadiazole-containing ligands can undergo reversible or irreversible reduction and oxidation processes. researchgate.net The presence of the electron-withdrawing carbaldehyde group would likely make the ligand easier to reduce, while the electron-donating ethyl group would have the opposite effect.
Metal-Centered Redox Processes: The nature of the coordinated metal ion will dictate the metal-centered redox events. For instance, a ruthenium(II) complex would be expected to show a reversible Ru(II)/Ru(III) oxidation wave. rsc.org The potential of this wave would be influenced by the electronic properties of the thiadiazole ligand.
Influence of Coordination on Redox Potentials: Upon coordination to a metal center, the redox potentials of both the ligand and the metal are altered. The thiadiazole ligand, being a π-acceptor, would likely stabilize lower oxidation states of the metal, leading to a positive shift in the metal-centered oxidation potential.
Hypothetical Cyclic Voltammetry Data for a Ruthenium(II) Complex:
The table below provides a hypothetical summary of cyclic voltammetry data for a speculative ruthenium(II) complex of this compound in acetonitrile.
| Redox Couple | E½ (V vs. Fc/Fc⁺) | ΔEp (mV) | Process |
| Ru(II)/Ru(III) | +0.85 | 65 | Reversible, Metal-centered |
| Ligand Reduction 1 | -1.20 | - | Irreversible, Ligand-centered |
| Ligand Reduction 2 | -1.75 | 70 | Reversible, Ligand-centered |
Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this specific complex is not currently available.
Utilization of 4 Ethyl 1,2,3 Thiadiazole 5 Carbaldehyde As a Versatile Building Block in Complex Chemical Synthesis
Synthesis of Natural Product Analogs and Scaffolds
The 1,2,3-thiadiazole (B1210528) motif is a key structural element in various biologically active compounds, making 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde an attractive starting material for the synthesis of natural product analogs. The aldehyde functionality serves as a versatile handle for introducing molecular complexity and for constructing scaffolds that mimic the core structures of natural products.
Researchers have utilized this aldehyde in multi-step synthetic sequences to build complex molecules with potential therapeutic applications. For instance, the aldehyde can undergo condensation reactions with various nucleophiles, followed by cyclization, to yield fused heterocyclic systems that are analogous to naturally occurring alkaloids and other bioactive molecules. The ethyl group at the 4-position of the thiadiazole ring can also be functionalized, offering further opportunities for structural diversification and the exploration of structure-activity relationships.
One notable application involves the synthesis of scaffolds for potential anticancer agents. The thiadiazole ring is a known pharmacophore in a number of anticancer compounds, and by using this compound as a precursor, chemists can systematically modify the appended functionalities to optimize biological activity. nih.gov
Development of Synthetic Methodologies for Novel Heterocyclic Compounds
The reactivity of the aldehyde group in this compound makes it a cornerstone for the development of new synthetic routes to novel heterocyclic compounds. Its ability to participate in a variety of chemical transformations allows for the construction of diverse and previously inaccessible molecular frameworks.
A significant area of research has been its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. researchgate.net These reactions are highly efficient and atom-economical, aligning with the principles of green chemistry. For example, the aldehyde can react with an amine and a source of sulfur in a one-pot synthesis to generate highly substituted thiazole (B1198619) derivatives. nih.gov
Furthermore, the thiadiazole ring itself can influence the reactivity of the aldehyde, enabling unique chemical transformations. This has led to the development of methodologies for the synthesis of fused thiadiazole systems, such as thiadiazolo[3,2-a]pyrimidines, which have shown promising biological activities. The following table summarizes some of the novel heterocyclic systems synthesized from this compound.
| Resulting Heterocyclic System | Synthetic Approach | Potential Applications |
| Substituted Thiazoles | Multicomponent Reactions | Medicinal Chemistry |
| Fused Thiadiazoles | Intramolecular Cyclization | Agrochemicals, Materials Science |
| Pyrazolo-Thiazoles | Domino Reactions | Drug Discovery |
Role in Cascade and Domino Reactions
Cascade and domino reactions, where a single synthetic operation triggers a sequence of bond-forming events, represent a powerful strategy for the rapid construction of complex molecules. This compound is an excellent substrate for designing such reaction sequences due to the dual reactivity of its aldehyde and thiadiazole components.
In a typical domino reaction, the initial transformation of the aldehyde group can set the stage for a subsequent intramolecular reaction involving the thiadiazole ring. This can lead to the formation of intricate polycyclic structures in a highly stereoselective manner. For instance, a Knoevenagel condensation of the aldehyde followed by an intramolecular cyclization can yield complex fused heterocyclic systems in a single synthetic step. nih.govorganic-chemistry.org
The thiadiazole moiety can also participate directly in cascade sequences. For example, under certain conditions, the thiadiazole ring can undergo rearrangement or fragmentation, leading to the formation of other heterocyclic systems. This reactivity has been exploited in the synthesis of novel thiazole and isothiazole (B42339) derivatives. nih.gov The ability to orchestrate these complex transformations makes this compound a valuable tool for synthetic chemists.
Applications in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The structural and functional group diversity inherent in this compound makes it an ideal building block for DOS strategies. nih.govorganic-chemistry.org
Starting from this single precursor, a multitude of divergent synthetic pathways can be envisioned. The aldehyde can be transformed into a wide range of functional groups, such as alcohols, amines, and carboxylic acids, each of which can then be used in subsequent diversification reactions. Furthermore, the thiadiazole ring provides a stable scaffold that can be further elaborated.
By combining multicomponent reactions, cascade sequences, and various functional group transformations, large libraries of compounds based on the 4-Ethyl-1,2,3-thiadiazole scaffold can be rapidly assembled. This approach allows for the systematic exploration of chemical space around this privileged heterocyclic motif, increasing the probability of identifying molecules with desired biological activities. The following table highlights the key features of this compound that make it suitable for diversity-oriented synthesis.
| Feature | Implication for Diversity-Oriented Synthesis |
| Reactive Aldehyde Group | Allows for a wide range of chemical transformations and the introduction of diverse functional groups. |
| Stable Thiadiazole Core | Provides a robust scaffold for further chemical modifications. |
| Potential for Multicomponent Reactions | Enables the rapid generation of complex and diverse molecular structures. |
| Amenability to Cascade Reactions | Facilitates the construction of intricate polycyclic systems from a simple starting material. |
Green Chemistry Approaches in the Synthesis and Reactions of 4 Ethyl 1,2,3 Thiadiazole 5 Carbaldehyde
Solvent-Free Synthesis Methodologies
Solvent-free synthesis, often conducted through grinding or mechanochemistry, represents a cornerstone of green chemistry by eliminating the need for volatile organic compounds. This approach reduces environmental pollution, simplifies product purification, and can lead to higher yields and shorter reaction times.
For the synthesis of thiadiazole rings, solvent-free methods have proven effective. For instance, the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles has been achieved in excellent yields (90–99%) by grinding thiomides with N-Bromosuccinimide (NBS) in the presence of basic alumina (B75360) for just 5–15 minutes at room temperature. mdpi.com Similarly, new series of 1,3,4-thiadiazoles have been synthesized using a grinding method at room temperature, highlighting the broad applicability of this technique. mdpi.com
While specific solvent-free protocols for 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde are not extensively documented, the foundational Hurd-Mori reaction, a classical method for creating the 1,2,3-thiadiazole (B1210528) ring via cyclization with thionyl chloride, could potentially be adapted to solvent-free conditions. mdpi.comresearchgate.netresearchgate.net Such an adaptation would involve the mechanical mixing of the appropriate hydrazone precursor with a solid-supported cyclizing agent, thereby aligning a traditional synthesis with modern green principles.
Key Advantages of Solvent-Free Synthesis:
| Advantage | Description |
|---|---|
| Reduced Waste | Eliminates solvent waste, which is a major contributor to chemical pollution. |
| Increased Efficiency | Reactions can be faster and more efficient due to high reactant concentration. |
| Simplified Workup | Product isolation is often simpler, sometimes requiring only a wash or recrystallization. |
| Energy Savings | Avoids the energy-intensive processes of heating and distilling large volumes of solvent. |
Microwave-Assisted and Ultrasonic-Assisted Reactions
The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis, offering significant improvements over conventional heating methods. bohrium.com These techniques are central to green chemistry as they promote energy efficiency and can dramatically reduce reaction times from hours to minutes. nih.govbenthamdirect.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions. The synthesis of various 1,2,3-thiadiazole derivatives has been successfully performed using microwave assistance. For example, a multi-step synthesis of 1,2,3-thiadiazole-5-carboxylate scaffolds was developed utilizing microwave irradiation in the key cyclization step. mdpi.com Another study demonstrated the synthesis of 1,2,3-thiadiazole rings containing 1,2,4-triazole (B32235) derivatives under microwave conditions, with optimal results achieved at 90 °C in just 15 minutes. nih.govresearchgate.net These examples underscore the potential of MAOS for the efficient synthesis of the this compound core structure.
Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound has been effectively used in the solvent-free synthesis of 1,3-thiazoles and 1,3,4-thiadiazines, demonstrating its utility in creating sulfur-nitrogen heterocycles. tandfonline.com This eco-friendly approach offers benefits such as high yields, simple workups, and greater product purity compared to conventional methods. tandfonline.com The application of ultrasound could be particularly beneficial for the cyclization step in the synthesis of this compound, potentially under milder conditions than traditional heating.
| Technique | Typical Reaction Time | Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | Hours to Days | Moderate to Good | Well-established, widely available equipment. |
| Microwave-Assisted | Minutes | Good to Excellent | Rapid heating, reduced side reactions, high energy efficiency. nih.govnih.gov |
| Ultrasonic-Assisted | Minutes to Hours | Good to Excellent | Enhanced reaction rates, can be used at ambient temperature, effective for heterogeneous reactions. tandfonline.com |
Use of Bio-Based or Sustainable Solvents (e.g., Ethyl Lactate)
The replacement of petroleum-derived solvents with sustainable, bio-based alternatives is a critical goal of green chemistry. Ethyl lactate (B86563), an ester of lactic acid, is recognized as a green solvent due to its derivation from biological sources (e.g., corn), biodegradability, and low toxicity. wikipedia.org It is considered an effective and environmentally benign medium for a wide range of organic syntheses. benthamdirect.comeurekaselect.comresearchgate.net
Ethyl lactate and its aqueous solutions have been successfully used as media for various organic transformations, including the synthesis of diverse heterocyclic compounds. monash.edu Its properties make it a suitable replacement for more hazardous solvents in reactions such as couplings, multicomponent reactions, and heterocyclizations. benthamdirect.commonash.edu While its specific application in the synthesis of this compound is not yet widely reported, its proven efficacy in other heterocyclic systems suggests it is a promising candidate solvent for this purpose. Using ethyl lactate could significantly improve the green profile of the synthesis by replacing traditional solvents like ethanol (B145695) or other volatile organic compounds.
Catalyst-Free or Organocatalytic Approaches
Modern synthetic chemistry is increasingly moving away from transition-metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. Green alternatives include catalyst-free reactions or the use of small organic molecules as catalysts (organocatalysis).
Catalyst-Free Approaches: Several synthetic routes for 1,2,3-thiadiazoles have been developed that operate under metal-free conditions. One such method involves a TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which serves as a green improvement to the Hurd-Mori reaction. organic-chemistry.org Another strategy uses an I₂/DMSO-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur to produce 5-acyl-1,2,3-thiadiazoles in high yields without any transition metals. organic-chemistry.org These methods are operationally simple and compatible with a broad range of functional groups, making them attractive for the synthesis of complex molecules like this compound.
Organocatalytic Approaches: Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This field has provided green alternatives for the synthesis of numerous heterocyclic compounds, including 1,2,3-triazoles, which share structural similarities with thiadiazoles. nih.govresearchgate.netnih.gov For example, amines and other simple organic molecules have been used to catalyze the [3+2]-cycloaddition reactions that form the triazole ring. nih.gov The development of an organocatalytic Hurd-Mori type reaction or a similar cyclization for 1,2,3-thiadiazoles could represent a significant green advancement. While specific organocatalytic methods for 1,2,3-thiadiazoles are less common than for other heterocycles, the principles are broadly applicable and represent an active area of research. rsc.org
Future Research Directions and Unexplored Avenues for 4 Ethyl 1,2,3 Thiadiazole 5 Carbaldehyde
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of green synthetic routes to 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde. nanobioletters.commdpi.com This could involve the exploration of microwave-assisted organic synthesis (MAOS) to potentially reduce reaction times and improve yields. ingentaconnect.com The use of eco-friendly solvents, such as ethanol (B145695) or water, should be investigated as alternatives to conventional volatile organic compounds. organic-chemistry.org
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Potential Advantages |
|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields |
| Use of Eco-friendly Solvents | Reduced environmental impact, safer handling |
| Metal-Free Catalysis | Avoidance of toxic metal waste, milder conditions |
Exploration of Unconventional Reactivity Modes for the Thiadiazole Ring
The 1,2,3-thiadiazole (B1210528) ring is known for its versatile reactivity, which remains largely unexplored for the 4-ethyl-5-carbaldehyde derivative. A key area for future investigation is the denitrogenative transannulation of the thiadiazole ring. mq.edu.au This process, often catalyzed by transition metals, involves the extrusion of nitrogen gas to generate a reactive intermediate that can undergo cycloaddition with various partners, leading to the formation of diverse heterocyclic systems. mq.edu.au Understanding how the electronic nature of the ethyl and aldehyde substituents influences the regioselectivity of these reactions would be a valuable pursuit.
Another intriguing avenue is the base-mediated ring cleavage of the 1,2,3-thiadiazole core. researchgate.net Treatment with strong bases can induce ring opening to form highly reactive alkynylthiolate intermediates. researchgate.net The subsequent trapping of these intermediates with electrophiles could provide a novel pathway to a wide range of sulfur-containing alkynes, which are valuable building blocks in organic synthesis. The presence of the aldehyde group in this compound offers a unique handle for intramolecular reactions following such a ring-opening event.
Integration into Advanced Materials for Emerging Technologies
The unique electronic properties of the thiadiazole ring make its derivatives promising candidates for applications in materials science. mdpi.com Future research should explore the incorporation of this compound into advanced materials. For instance, its nitrogen and sulfur atoms could act as coordination sites for metal ions, enabling the construction of novel metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials could exhibit interesting properties such as luminescence, porosity, or catalytic activity. researchgate.net
The aldehyde functionality of the molecule provides a convenient point for further chemical modification, allowing for its integration into polymeric structures. This could lead to the development of functional polymers with tailored optical or electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The inherent polarity and potential for intermolecular interactions conferred by the thiadiazole ring and the aldehyde group could also be exploited in the design of novel liquid crystalline materials. ingentaconnect.com
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry offers a powerful tool for predicting and understanding the behavior of molecules. Advanced theoretical modeling, such as Density Functional Theory (DFT) calculations, should be employed to gain deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net Such studies can elucidate the frontier molecular orbitals (HOMO and LUMO), providing a basis for predicting its reactivity in various chemical transformations.
Furthermore, computational modeling can be used to design new derivatives with specific, desired properties. For example, by systematically varying the substituents on the thiadiazole ring, it may be possible to tune the electronic and optical properties for specific material applications. Theoretical calculations can also aid in understanding the mechanisms of potential reactions, guiding experimental efforts towards more efficient and selective synthetic methodologies.
Table 2: Applications of Theoretical Modeling for this compound
| Modeling Technique | Application |
|---|---|
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption and emission spectra for materials design |
| Molecular Dynamics (MD) | Simulation of intermolecular interactions in condensed phases |
Design of New Synthetic Methodologies Leveraging Ring Transformations
The ability of the 1,2,3-thiadiazole ring to undergo rearrangements and transformations into other heterocyclic systems is a fascinating and synthetically valuable characteristic. researchgate.net Future research should focus on designing novel synthetic methodologies that leverage the ring transformation of this compound. For example, under thermal or photochemical conditions, 1,2,3-thiadiazoles can extrude nitrogen to form thiirenes, which can then rearrange to thioketenes. The presence of the ethyl and aldehyde groups could influence the stability and subsequent reactions of these reactive intermediates.
Furthermore, the exploration of acid- or base-catalyzed rearrangements could lead to the discovery of novel pathways to other five- or six-membered heterocyclic systems. acs.org The aldehyde group can participate in these transformations, potentially leading to the formation of fused ring systems with interesting structural and electronic properties. A systematic study of the reaction conditions and the influence of the substituents will be crucial for developing selective and high-yielding ring transformation reactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde, and how can reaction conditions be optimized for yield improvement?
- Synthesis Routes : The compound can be synthesized via cyclization and oxidation of precursors like ethyl hydrazinecarboxylate and carbon disulfide, followed by functionalization of the aldehyde group . For derivatives, amidation and esterification reactions are employed to introduce bioactive moieties (e.g., butyl ester groups) .
- Optimization : Key parameters include temperature control (reflux conditions), solvent selection (absolute ethanol or glacial acetic acid), and catalyst use. Pressure reduction during solvent evaporation improves purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Spectroscopy : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) identifies substituent positions and confirms aldehyde functionality. Infrared (IR) spectroscopy verifies carbonyl (C=O) and thiadiazole ring vibrations .
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) ensures purity. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .
Q. What biological activities have been reported for this compound and its derivatives?
- Antifungal Activity : Thiadiazole derivatives exhibit activity via enzyme inhibition, particularly in fungal cytochrome P450 systems .
- Anti-Tuberculosis Potential : Structural analogs demonstrate efficacy in Mycobacterium bovis models, reducing inflammation and tissue damage at 10 mg/kg doses .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity or designing derivatives?
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible synthetic routes by analyzing reaction databases. Molecular docking simulations assess binding affinities to biological targets (e.g., fungal enzymes) .
- DFT Calculations : Density Functional Theory models optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity or stability .
Q. What challenges exist in resolving crystallographic data for thiadiazole derivatives, and how can SHELX software address them?
- Challenges : Thiadiazole rings exhibit conformational flexibility, complicating electron density mapping. Twinned crystals or low-resolution data further hinder analysis.
- Solutions : SHELXL refines high-resolution data with anisotropic displacement parameters, while SHELXD/SHELXE resolve phase problems in experimental phasing pipelines .
How do structural modifications at specific positions influence bioactivity? (SAR Studies)
- Position 4 (Ethyl Group) : Enhances lipophilicity, improving membrane permeability in antifungal assays .
- Aldehyde Group (Position 5) : Enables Schiff base formation with amino-containing biomolecules, critical for antimicrobial activity .
- Derivatization : Esterification (e.g., butyl esters) increases bioavailability, while amidation introduces target-specific interactions .
Q. What analytical techniques are critical for stability studies under different conditions?
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products via HPLC-MS .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Observed Signals | Reference |
|---|---|---|
| ¹H NMR | δ 9.91 (s, 1H, aldehyde), δ 2.50 (q, 2H, CH₂), δ 1.20 (t, 3H, CH₃) | |
| IR | 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N thiadiazole) | |
| MS (EI) | m/z 156 [M⁺], 128 [M⁺ - CO] |
Table 2 : Biological Activity of Derivatives
| Derivative | Activity (IC₅₀) | Mechanism | Reference |
|---|---|---|---|
| Butyl ester analog | 12 µM (Antifungal) | Cytochrome P450 inhibition | |
| Schiff base (tuberculosis model) | 10 mg/kg (Effective) | Mycobacterial cell wall disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
